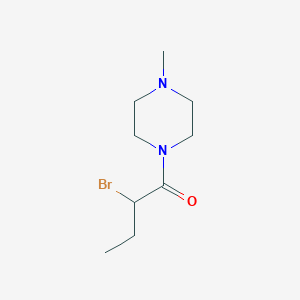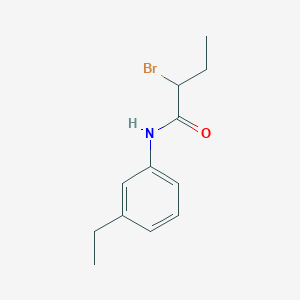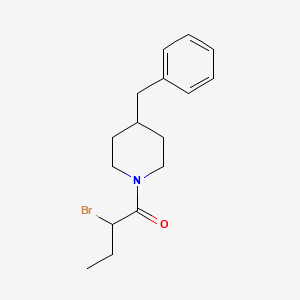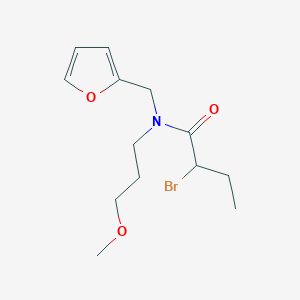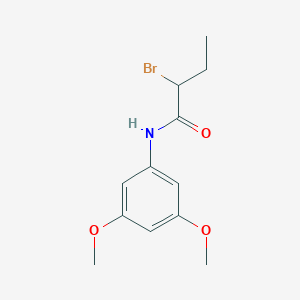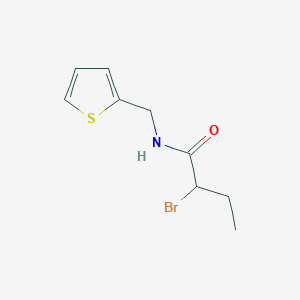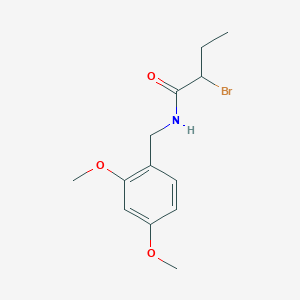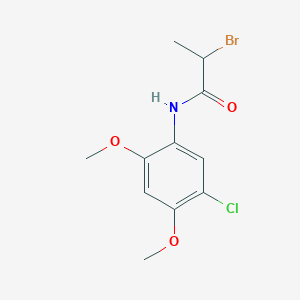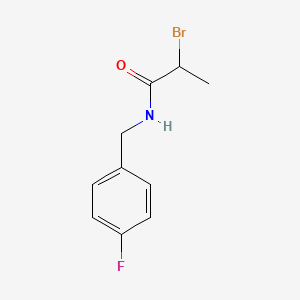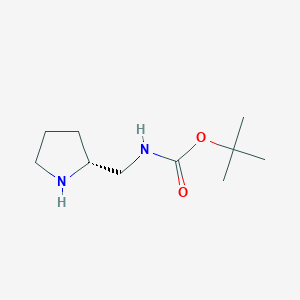
(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate
Description
Synthesis Analysis
The synthesis of related compounds, such as pyrrolidines, often involves complex organic reactions . For example, a palladium-catalyzed methylation process has been developed for the synthesis of pyrrolidin-2-yl and tetrahydrofuran-2-yl derivatives . This process involves the regioselective thianthrenation of (hetero)arenes to generate the arylthianthrenium triflate, followed by Pd-catalyzed alkene carboamination and carboalkoxylation reactions .Chemical Reactions Analysis
The chemical reactions involving pyrrolidin-2-yl derivatives can be quite complex. As mentioned earlier, the synthesis of these compounds often involves palladium-catalyzed methylation processes . These reactions proceed through a syn-heteropalladation mechanistic pathway .Scientific Research Applications
1. Fibroblast Activation Protein-Targeted Cancer Imaging
- Application Summary: This research involves the synthesis and evaluation of novel 68Ga-labeled ®-Pyrrolidin-2-yl-boronic acid-based PET tracers for fibroblast activation protein-targeted cancer imaging .
- Methods of Application: Two novel ®-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligands were synthesized and their Ga-complexes were evaluated in preclinical studies .
- Results: The study showed that one of the ligands, [68Ga]Ga-SB04028, demonstrated clear tumor visualization with 1.5-fold higher tumor uptake compared to a previously reported complex . This indicates that ®-(((quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid is a promising pharmacophore for the design of FAP-targeted radiopharmaceuticals for cancer imaging and radioligand therapy .
2. Anti-Fibrosis Activity
- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The study involved the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluation of their anti-fibrotic activities .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
3. Synthesis of 2-Methylpyridines
- Application Summary: This research involves the synthesis of 2-methylpyridines via α-methylation . Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
- Methods of Application: The study involved the synthesis of a series of 2-methylpyridine derivatives .
- Results: The analytical data for each molecule was in accordance with that previously reported .
4. Synthesis of Novel Heterocyclic Compounds
- Application Summary: This research involves the synthesis of novel heterocyclic compounds with potential biological activities . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
- Methods of Application: The study involved the synthesis of a series of novel heterocyclic compounds .
- Results: The analytical data for each molecule was in accordance with that previously reported .
properties
IUPAC Name |
tert-butyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJPFGHHTJLWQQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628732 | |
| Record name | tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate | |
CAS RN |
719999-54-9 | |
| Record name | tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{[(2R)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





